

# 4-Cyano-2-fluorophenylboronic acid molecular structure and weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Cyano-2-fluorophenylboronic acid

**Cat. No.:** B1451398

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An In-depth Technical Guide to **4-Cyano-2-fluorophenylboronic acid**: Structure, Properties, and Application

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **4-Cyano-2-fluorophenylboronic acid**, a critical building block for professionals in chemical research and drug development. We will explore its molecular characteristics, the nuanced roles of its functional groups, and its practical application in modern organic synthesis, grounded in established scientific principles.

## Introduction: A Versatile Building Block in Modern Chemistry

**4-Cyano-2-fluorophenylboronic acid** is a substituted aromatic boronic acid that has gained prominence as a versatile intermediate in the synthesis of complex organic molecules. Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency.<sup>[1][2]</sup> This particular reagent is of high value in medicinal chemistry and materials science, where the incorporation of fluorine and cyano moieties can imbue target molecules with desirable properties such as enhanced metabolic stability, improved binding affinity, and tailored electronic characteristics.<sup>[3][4]</sup>

# Molecular Structure and Physicochemical Properties

The defining features of **4-Cyano-2-fluorophenylboronic acid** are a phenyl ring functionalized with a boronic acid group [-B(OH)<sub>2</sub>], a fluorine atom, and a cyano group (-C≡N). The CAS number for this compound is 1150114-77-4.[\[5\]](#)

## Molecular Weight and Formula

The molecular characteristics are derived directly from its atomic composition.

- Molecular Formula: C<sub>7</sub>H<sub>5</sub>BFNO<sub>2</sub>[\[5\]](#)[\[6\]](#)
- Molecular Weight: 164.93 g/mol [\[5\]](#)

## Structural Representation

The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.

Caption: 2D structure of **4-Cyano-2-fluorophenylboronic acid**.

## Physicochemical Data Summary

While specific experimental data such as melting point and pKa for this exact compound are not consistently published by suppliers, the table below summarizes its known properties and includes data from analogous compounds for context.[\[5\]](#)

Property	Value	Source / Context
CAS Number	1150114-77-4	<a href="#">[5]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BFNO <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	164.93 g/mol	<a href="#">[5]</a>
Physical Form	Solid / Powder	<a href="#">[5]</a>
Melting Point	Not specified. For context, 4-Fluorophenylboronic acid melts at 262-265 °C.	<a href="#">[7]</a>
pKa	Not specified. For context, the predicted pKa for 4-Fluorophenylboronic acid is 8.67. The electron-withdrawing groups on the target molecule are expected to lower this value, increasing acidity.	<a href="#">[7]</a> <a href="#">[8]</a>
SMILES String	OB(O)C1=CC=C(C#N)C=C1F	<a href="#">[5]</a>
InChI Key	HFAUMAIVCYTVQR-UHFFFAOYSA-N	<a href="#">[5]</a>

## The Decisive Role of Fluoro and Cyano Substituents

The synthetic utility of **4-Cyano-2-fluorophenylboronic acid** is profoundly influenced by the electronic nature and position of its fluoro and cyano substituents. Both are strongly electron-withdrawing groups, which modulates the properties of the entire molecule.

- Increased Lewis Acidity: The primary mechanistic role of the boronic acid is as a Lewis acid. The electron-withdrawing fluoro and cyano groups pull electron density from the phenyl ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid. [\[8\]](#)[\[9\]](#) This enhanced acidity is crucial for its interaction with biological targets and can influence its reactivity in catalytic cycles.[\[10\]](#)

- Modulation of Reactivity and Stability: In the context of Suzuki-Miyaura coupling, the transmetalation step requires the boronic acid to be activated by a base to form a more nucleophilic boronate species.[2] However, a competing and often detrimental side reaction is protodeboronation, where the C-B bond is cleaved by a proton source. Electron-withdrawing groups, like those present here, generally retard the rate of this unwanted side reaction, enhancing the stability of the reagent under basic conditions.[11][12][13]
- Influence of the ortho-Fluoro Group: The placement of the fluorine atom at the ortho position (adjacent to the boronic acid) has a particularly strong inductive effect that increases acidity. [8] This proximity can also introduce steric hindrance that may influence the rate and selectivity of the coupling reaction, a factor that must be considered when selecting the appropriate palladium catalyst and ligands.

## Application in Suzuki-Miyaura Cross-Coupling

The principal application of **4-Cyano-2-fluorophenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to construct biaryl or heteroaryl structures.[4][14] These structures are privileged motifs in many active pharmaceutical ingredients (APIs).[15] The reaction provides a robust and versatile method for C-C bond formation under relatively mild conditions. [1]

The causality for choosing this specific reagent is clear: it allows for the direct and strategic installation of a fluorinated, cyanophenyl group into a target molecule. This is often a late-stage synthetic strategy to fine-tune the pharmacological profile of a drug candidate.

## Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system for the coupling of **4-Cyano-2-fluorophenylboronic acid** with a generic aryl bromide. The choice of reagents and conditions is based on established best practices for mitigating common side reactions associated with functionalized boronic acids.[14][15]

## Materials and Reagents

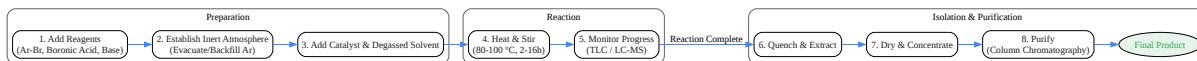
- Aryl Bromide (Ar-Br) (1.0 equiv)

- **4-Cyano-2-fluorophenylboronic acid** (1.2 - 1.5 equiv)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or a modern pre-catalyst like XPhos-Pd-G3) (1-3 mol%)
- Base: Potassium Phosphate ( $\text{K}_3\text{PO}_4$ ) or Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 - 3.0 equiv)
- Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
- Inert Gas (Nitrogen or Argon)

## Step-by-Step Methodology

- Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), **4-Cyano-2-fluorophenylboronic acid** (1.2 mmol, 1.2 equiv), and the base (e.g.,  $\text{K}_3\text{PO}_4$ , 2.0 mmol, 2.0 equiv).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as the palladium(0) catalyst is oxygen-sensitive.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.02 mmol, 2 mol%). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water). Causality Note: Using a pre-degassed solvent mixture minimizes dissolved oxygen, preserving the active catalyst.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

# Experimental Workflow Diagram



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling

**4-Cyano-2-fluorophenylboronic acid** is a chemical reagent that must be handled with appropriate care in a laboratory setting.

- Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1).[\[5\]](#) The signal word is "Danger".[\[5\]](#)
- Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[\[5\]](#)
- Precautionary Measures:
  - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[5\]](#)
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)
  - Avoid ingestion and inhalation. Handle in a well-ventilated area or chemical fume hood.[\[16\]](#)
  - Store in a cool, dry place with the container tightly sealed.[\[16\]](#)

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[\[16\]](#)

## Conclusion

**4-Cyano-2-fluorophenylboronic acid** is a highly functionalized and synthetically valuable building block. Its unique electronic properties, conferred by the ortho-fluoro and para-cyano substituents, make it a stable and effective reagent for introducing a key pharmacophore into complex molecules via Suzuki-Miyaura coupling. A thorough understanding of its structure and reactivity allows researchers to harness its full potential in the rational design and development of novel pharmaceuticals and advanced materials.

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- To cite this document: BenchChem. [4-Cyano-2-fluorophenylboronic acid molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1451398#4-cyano-2-fluorophenylboronic-acid-molecular-structure-and-weight\]](https://www.benchchem.com/product/b1451398#4-cyano-2-fluorophenylboronic-acid-molecular-structure-and-weight)

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